molecular formula C16H28N2O5 B14202985 N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine CAS No. 917577-73-2

N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine

Cat. No.: B14202985
CAS No.: 917577-73-2
M. Wt: 328.40 g/mol
InChI Key: VKFCRMKFRXPJAV-GFCCVEGCSA-N
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Description

N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycine residue, which is further linked to a 3-cyclohexyl-D-alanine moiety. This compound is often used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine typically involves the protection of the amino group of glycine with a Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected glycine is then coupled with 3-cyclohexyl-D-alanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Glycyl-3-cyclohexyl-D-alanine.

    Coupling: Peptides containing the glycyl-3-cyclohexyl-D-alanine residue.

Scientific Research Applications

N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is unique due to the presence of both a Boc-protected glycine and a 3-cyclohexyl-D-alanine residue. This combination allows for the synthesis of peptides with specific structural and functional properties, making it valuable in the development of peptide-based drugs and materials .

Properties

CAS No.

917577-73-2

Molecular Formula

C16H28N2O5

Molecular Weight

328.40 g/mol

IUPAC Name

(2R)-3-cyclohexyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid

InChI

InChI=1S/C16H28N2O5/c1-16(2,3)23-15(22)17-10-13(19)18-12(14(20)21)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t12-/m1/s1

InChI Key

VKFCRMKFRXPJAV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@H](CC1CCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1CCCCC1)C(=O)O

Origin of Product

United States

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